3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid
Description
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative characterized by:
- Carboxylic acid at position 2.
- Difluoromethoxy group (-OCF₂H) at position 3.
- 2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at position 5.
Properties
Molecular Formula |
C9H10F2O5S |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10F2O5S/c1-14-2-3-15-6-4-5(16-9(10)11)7(17-6)8(12)13/h4,9H,2-3H2,1H3,(H,12,13) |
InChI Key |
OJHOSGHWTDPBAF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(S1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg thiophene synthesis.
Introduction of Substituents: The difluoromethoxy and methoxyethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents like difluoromethyl ether and 2-methoxyethanol.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Compound A : 3-(Difluoromethoxy)thiophene-2-carboxylic acid (CAS 202400-94-0)
- Substituents : Carboxylic acid (C2), difluoromethoxy (C3).
- Key Differences : Lacks the 5-(2-methoxyethoxy) group.
- Implications : The absence of the hydrophilic 5-substituent reduces solubility compared to the target compound. Studies suggest that electron-withdrawing groups at C3 enhance electrophilic reactivity, which may influence binding to biological targets .
Compound B : 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2)
- Substituents : Carboxylic acid (C2), 2-methoxyethoxy (C3).
- Key Differences : Methoxyethoxy at C3 instead of C5.
- Implications : Positional isomerism alters steric and electronic profiles. The C3-substituted methoxyethoxy group may hinder interactions at binding sites compared to the C5-substituted analog .
Compound C : 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carboxylic acid (CAS 893733-18-1)
- Substituents : Carboxylic acid (C2), 3-(trifluoromethyl)phenyl (C5).
- Key Differences : Aromatic (hydrophobic) group at C5 vs. alkoxy (hydrophilic) in the target compound.
- This compound’s activity against kinase targets highlights the role of aromatic substituents in enzyme inhibition .
Compound D : 3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid
- Substituents : Carboxylic acid (C2), difluorobenzamido (C3), 4-ethoxyphenyl (C5).
- Key Differences : Bulky benzamido and ethoxyphenyl groups.
- Implications : Demonstrated antibacterial activity against E. coli UT189, suggesting that amide-linked substituents at C3 and aryl groups at C5 are critical for disrupting bacterial capsule biogenesis .
Physicochemical and Pharmacokinetic Properties
- Target Compound : The 2-methoxyethoxy group improves solubility, while difluoromethoxy enhances metabolic stability.
- Compound C : High LogP limits solubility but favors blood-brain barrier penetration.
Biological Activity
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS Number: 1779122-72-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHFOS, with a molecular weight of 252.24 g/mol. The presence of difluoromethoxy and methoxyethoxy groups contributes to its unique properties and biological activity.
Antimicrobial Activity
Research indicates that thiophene derivatives, including 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives found that compounds with similar structures showed enhanced activity against gram-positive bacteria compared to gram-negative strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid | Moderate | Low |
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have demonstrated that thiophene derivatives can inhibit the proliferation of cancer cell lines, including breast (MCF7) and liver (HUH7) cancer cells. For instance, compounds similar to 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid exhibited IC values ranging from 10 µM to 20 µM against these cell lines, indicating promising cytotoxic effects .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Comparison with Standard (5-FU) |
|---|---|---|
| MCF7 | 15 | Higher |
| HUH7 | 12 | Comparable |
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in treating various conditions:
-
Study on Antimicrobial Efficacy :
A research team synthesized a series of thiophene derivatives and tested their antimicrobial activity using disc diffusion methods. Results showed that compounds with similar functional groups to 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid displayed significant activity against Bacillus species, supporting its potential use as an antibacterial agent . -
Cytotoxicity Assessment :
In a comparative study involving various cancer cell lines, it was found that the compound inhibited cell growth effectively at concentrations lower than traditional chemotherapeutics like 5-fluorouracil (5-FU). This suggests a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
